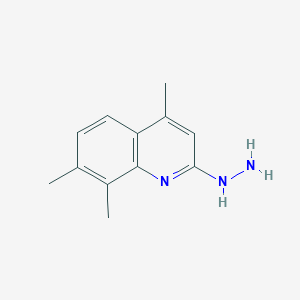

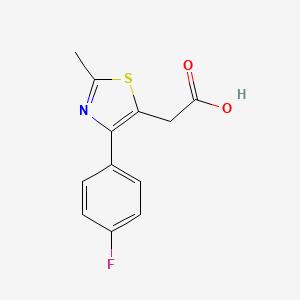

2-Hydrazino-4,7,8-trimethylquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Hydrazino-4,7,8-trimethylquinoline is a chemical compound that is part of the quinoline family, which is known for its complexing properties and potential in synthesizing various heterocyclic compounds. The compound is related to other hydrazinoquinolines that have been studied for their ability to form complexes with metals and for their reactivity in various chemical reactions .

Synthesis Analysis

The synthesis of hydrazinoquinoline derivatives often involves the reaction of substituted quinolines with hydrazine hydrate. For example, 4-hydrazinoquinolin-2(1H)-ones can undergo autoxidation to form pyridazinodiquinolines . Similarly, 6(8)-substituted 4-hydrazino-2-methylquinolines can be synthesized by reacting 4-chloro-2-methylquinolines with hydrazine hydrate . These methods demonstrate the versatility of hydrazinoquinolines in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of hydrazinoquinoline derivatives can be elucidated using various spectroscopic techniques such as IR, NMR (1H and 13C), mass spectrometry, and X-ray structure analysis . Tautomerism is an important aspect of these compounds, as demonstrated by studies on 2-hydrazono-3-phenylquinazolin-4(3H)-ones, which exist predominantly as imino tautomers in solution .

Chemical Reactions Analysis

Hydrazinoquinolines participate in a range of chemical reactions. They can react with trifluoromethyl-β-diketones to yield pyrazoles and dihydropyrazoles, depending on the substitution of the diketone . The reaction of 2-hydrazino-3-methylquinoxaline with trifluoromethyl-β-diketones can lead to the formation of pyrazolines, pyrazoles, triazoloquinoxalines, and pyrazoles, indicating a complex equilibrium between different reaction intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-hydrazino-4,7,8-trimethylquinoline are not directly reported in the provided papers. However, the properties of related compounds suggest that these molecules are likely to have significant stability and reactivity, which can be influenced by factors such as pH, ligand-to-metal ion molar ratio, and the nature of the metal ion when forming complexes . The regioselectivity observed in the synthesis of hydrazinylquinoline regio-isomers also highlights the importance of reaction conditions in determining the physical and chemical properties of the final products .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Structural Studies

Hydrazinyl quinoline derivatives serve as key intermediates in the synthesis of various heterocyclic compounds. For example, the synthesis of novel sugar hydrazones and their osazones from hydrazinoquinazoline demonstrates the versatility of these compounds in organic synthesis and their potential antimicrobial activities (El‐Hiti, Abdel-megeed, & Mahmoud, 2000). Similarly, the regioselective C4-hydrazinylation of 2,4-dichloroquinolines highlights an innovative approach to synthesizing aminoquinoline-substituted pyrrolidin-2,5-diones, showcasing the potential of hydrazinylquinolines in facilitating novel synthetic routes (Kumar, Zeller, Gonnade, & Prasad, 2014).

Antimicrobial Activity

Hydrazinyl quinoline derivatives have been investigated for their antimicrobial properties. The synthesis and antimicrobial evaluation of hydrazinyl quinazoline amine derivatives indicate that these compounds display significant antibacterial and antifungal activities, underscoring their potential as therapeutic agents in combating microbial infections (Samel & Pai, 2011).

Tautomerism Studies

The study of tautomerism in guanidines, including 2-hydrazino-4,6-dimethylpyrimidine derivatives, provides insight into the structural dynamics of these compounds in solution. Such research is foundational in understanding the chemical behavior of hydrazinyl quinolines and their derivatives (Ghiviriga, El-Gendy, Steel, & Katritzky, 2009).

Enzyme Inhibition and Pharmacological Agents

Hydrazinyl quinoline derivatives have been explored for their potential as enzyme inhibitors and pharmacological agents. For instance, the discovery of potent 4-aminoquinoline hydrazone inhibitors of NQO2 illustrates the therapeutic potential of these compounds in cancer treatment, highlighting their role in inhibiting enzymes associated with cancer progression (Hussein et al., 2019).

Antioxidant Activity

The antioxidant properties of 4-hydrazinoquinoline derivatives have been evaluated, indicating their potential as protective agents against oxidative stress. This research suggests the utility of these compounds in preventing oxidative damage, which is implicated in various diseases (Romanenko & Kozyr, 2022).

Safety And Hazards

The safety information for “2-Hydrazino-4,7,8-trimethylquinoline” indicates that it has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, including harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335).

Eigenschaften

IUPAC Name |

(4,7,8-trimethylquinolin-2-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-7-4-5-10-8(2)6-11(15-13)14-12(10)9(7)3/h4-6H,13H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDWOEAWNMGOAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC(=N2)NN)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368945 |

Source

|

| Record name | 2-hydrazino-4,7,8-trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydrazino-4,7,8-trimethylquinoline | |

CAS RN |

793727-49-8 |

Source

|

| Record name | 2-hydrazino-4,7,8-trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B1299622.png)

![2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B1299646.png)

![N-[(3-phenoxyphenyl)methylidene]hydroxylamine](/img/structure/B1299658.png)